2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid
Description
2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid is a β-hydroxy-β-arylalkanoic acid derivative characterized by a hydroxyl group at the C2 position and a phenoxyphenyl moiety at the C3 position of the propanoic acid backbone. The phenoxy group introduces enhanced lipophilicity compared to hydroxyl or methoxy substituents, which may influence pharmacokinetics and receptor interactions.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-3-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
ZSWWHRBKWSZDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The table below summarizes key structural and functional differences between 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid and related compounds:
| Compound Name | Substituent at C3 Position | Biological Activity | Key Properties | References |
|---|---|---|---|---|
| 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid | 4-Phenoxyphenyl | Hypothesized anti-inflammatory/anti-cancer | High lipophilicity, potential CYP450 metabolism | [3, 4] |
| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | 4-Hydroxyphenyl | Antioxidant, metabolic intermediate | Water-soluble, involved in phenolic catabolism | [4, 15] |
| 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | 4-Methoxyphenyl | Detected in human metabolism (HMDB0039427) | Moderate lipophilicity, stable under physiological conditions | [11] |
| (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid | 2-Hydroxyphenyl | Potential dietary biomarker (fruits) | Ortho-substitution alters metabolic pathways | [18] |
| 3-(4-Hydroxy-3-nitrophenyl)propanoic acid | 4-Hydroxy-3-nitrophenyl | Laboratory use (no reported bioactivity) | Nitro group enhances reactivity, hazardous | [5] |
Key Observations:
- Hydroxy/Methoxy Groups: Increase water solubility and participation in hydrogen bonding, influencing receptor binding (e.g., COX inhibition in NSAIDs) . Nitro Group: Introduces electron-withdrawing effects, increasing chemical reactivity but also toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
